molecular formula C16H25NO2 B161576 6alpha-Hydroxylycopodine CAS No. 21061-92-7

6alpha-Hydroxylycopodine

Cat. No.: B161576
CAS No.: 21061-92-7
M. Wt: 263.37 g/mol
InChI Key: AWIZLLPREQJRKH-GXVXIZHISA-N
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Description

6alpha-Hydroxylycopodine is a natural alkaloid compound found in certain species of the Lycopodium genus, particularly in club mosses. This compound belongs to the lycopodine-type alkaloids, which are known for their complex structures and significant biological activities. This compound has garnered interest due to its potential pharmacological properties, including acetylcholinesterase inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6alpha-Hydroxylycopodine is primarily achieved through extraction from natural sources. The process involves collecting parts of the Lycopodium plant that contain the compound, followed by extraction, separation, and purification steps. The compound is typically isolated using normal-phase silica gel, RP-18 silica gel, and Sephadex LH-20 chromatography .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and low natural abundance. The primary method remains extraction from natural sources, although some studies have explored artificial synthesis. synthetic methods are still relatively difficult and not widely adopted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Hydroxylycopodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as bromolycopodine and other halogenated compounds .

Mechanism of Action

The mechanism of action of 6alpha-Hydroxylycopodine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .

Comparison with Similar Compounds

6alpha-Hydroxylycopodine is unique among lycopodine-type alkaloids due to its specific hydroxylation pattern. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

(1R,2R,10S,12S,13R,15R)-12-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-10-8-11-12-4-2-6-17-7-3-5-13(15(19)14(11)18)16(12,17)9-10/h10-14,18H,2-9H2,1H3/t10-,11-,12-,13-,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIZLLPREQJRKH-GXVXIZHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCCN4C3(C1)C(CCC4)C(=O)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3CCCN4[C@@]3(C1)[C@H](CCC4)C(=O)[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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